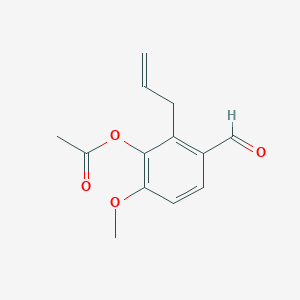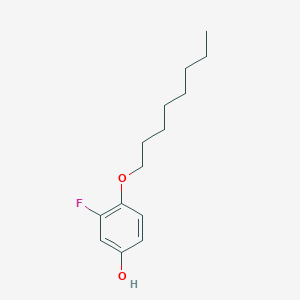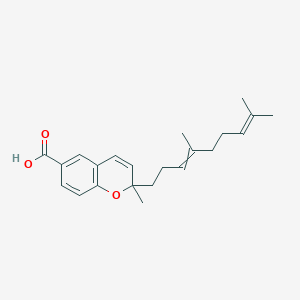
2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid is a complex organic compound belonging to the class of benzopyrans. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with a dimethylnonadienyl group and a carboxylic acid functional group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethylnonadienyl Group: The dimethylnonadienyl group can be introduced via a Friedel-Crafts alkylation reaction using a suitable alkyl halide and a Lewis acid catalyst.
Carboxylation: The carboxylic acid functional group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, where the benzopyran derivative is treated with carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzopyran ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted benzopyrans.
科学的研究の応用
2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Daurichromenic Acid: A structurally similar compound with known anti-inflammatory and anti-HIV activities.
4,8-Dimethylnona-3,7-dien-2-one: Another related compound with potential biological activities.
Uniqueness
2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methyl-2H-1-benzopyran-6-carboxylic acid is unique due to its specific substitution pattern on the benzopyran ring, which may confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
110979-01-6 |
|---|---|
分子式 |
C22H28O3 |
分子量 |
340.5 g/mol |
IUPAC名 |
2-(4,8-dimethylnona-3,7-dienyl)-2-methylchromene-6-carboxylic acid |
InChI |
InChI=1S/C22H28O3/c1-16(2)7-5-8-17(3)9-6-13-22(4)14-12-18-15-19(21(23)24)10-11-20(18)25-22/h7,9-12,14-15H,5-6,8,13H2,1-4H3,(H,23,24) |
InChIキー |
MSDAWPKHHPLFBC-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCC1(C=CC2=C(O1)C=CC(=C2)C(=O)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


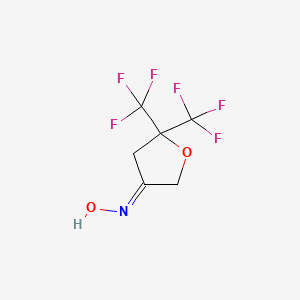
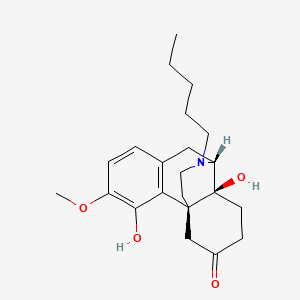

![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
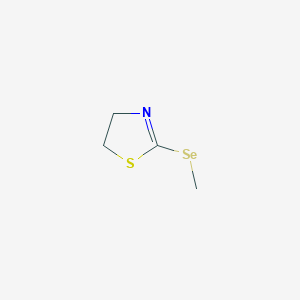
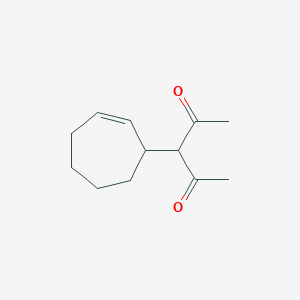
![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)
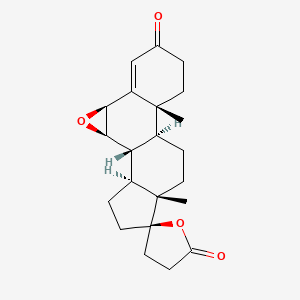
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)


